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Cat. No.: B582071 Get Quote

Abstract
This technical guide provides a comprehensive overview of the theoretical spectroscopic data

for Benzyl 6-aminonicotinate (CAS No. 935687-49-3). Due to the limited availability of direct

experimental spectra in public databases, this document presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of

its constituent functional groups: a 6-aminopyridine ring and a benzyl ester moiety. This guide

is intended for researchers, scientists, and professionals in drug development, offering a

detailed reference for the characterization of this compound. The document also outlines

standardized experimental protocols for acquiring such spectra and includes a workflow

diagram for spectroscopic analysis.

Core Spectroscopic Data
The structural elucidation of Benzyl 6-aminonicotinate, with the molecular formula

C₁₃H₁₂N₂O₂, can be effectively achieved through a combination of modern spectroscopic

techniques. The data presented herein is a predictive summary based on established principles

of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted chemical shifts for Benzyl 6-aminonicotinate are presented in the

following tables.
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Table 1: Predicted ¹H NMR Data for Benzyl 6-aminonicotinate (in CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.10 d 1H H-2 (Pyridine ring)

~7.80 dd 1H H-4 (Pyridine ring)

~7.30-7.45 m 5H
Phenyl-H (Benzyl

group)

~6.50 d 1H H-5 (Pyridine ring)

~5.30 s 2H -CH₂- (Benzyl group)

~4.80 br s 2H -NH₂

Table 2: Predicted ¹³C NMR Data for Benzyl 6-aminonicotinate (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~166.0 C=O (Ester)

~160.0 C-6 (C-NH₂)

~150.0 C-2

~139.0 C-4

~136.0 C-ipso (Benzyl)

~128.7 C-para (Benzyl)

~128.5 C-ortho (Benzyl)

~128.2 C-meta (Benzyl)

~118.0 C-3

~108.0 C-5

~66.5 -CH₂- (Benzyl)
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Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the various functional groups within a molecule through

their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Benzyl 6-aminonicotinate

Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium, Sharp (doublet) N-H stretch (Amine)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Weak Aliphatic C-H stretch

1720-1700 Strong C=O stretch (Ester)

1620-1580 Medium-Strong
C=C and C=N stretch (Pyridine

ring)

1600-1450 Medium
Aromatic C=C stretch (Benzyl

ring)

1300-1200 Strong C-O stretch (Ester)

1250-1150 Medium C-N stretch (Amine)

750-700 Strong
C-H out-of-plane bend

(Aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Benzyl 6-aminonicotinate, Electrospray Ionization (ESI) is a suitable soft

ionization technique.

Table 4: Predicted Mass Spectrometry Data for Benzyl 6-aminonicotinate (ESI-MS)
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m/z Ion Notes

229.10 [M+H]⁺
Protonated molecular ion

(base peak)

122.05 [M - C₇H₇O]⁺ Loss of the benzyloxy group

91.05 [C₇H₇]⁺ Benzyl cation

Experimental Protocols
The following are generalized, yet detailed, methodologies for the acquisition of the

spectroscopic data presented.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of Benzyl 6-aminonicotinate for ¹H NMR (or 50-100 mg

for ¹³C NMR) and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity.
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Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-

degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.

Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform.

Phase the spectrum and reference it to the residual solvent peak or an internal standard

(e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

Use a standard proton-decoupled pulse sequence.

Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, an

acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

Process the FID, phase the spectrum, and reference it to the solvent peak (e.g., CDCl₃ at

77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal of the FTIR spectrometer is clean.

Place a small amount of solid Benzyl 6-aminonicotinate directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:
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Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a dilute solution of Benzyl 6-aminonicotinate (approximately 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid

(e.g., 0.1%) to promote protonation.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.

Apply a high voltage to the ESI needle (e.g., 3-5 kV).

Use a heated capillary and nebulizing gas (e.g., nitrogen) to aid in desolvation.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500

amu).

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Benzyl 6-aminonicotinate.
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Caption: Workflow for Spectroscopic Analysis.
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[https://www.benchchem.com/product/b582071#spectroscopic-data-for-benzyl-6-
aminonicotinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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